The presence of the ketone and oxabicycle functionalities in (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one makes it an interesting molecule for studying various organic reactions. Researchers can investigate its reactivity towards different reagents and explore its potential for further functionalization, leading to the development of new synthetic methods.
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one could potentially serve as a ligand for metal catalysts, influencing their selectivity and activity in various organic transformations. This area requires further exploration, but it holds promise for developing more efficient and sustainable catalytic processes [].
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic compound characterized by a unique three-dimensional structure that incorporates both an oxabicyclo framework and a phenyl group. It has the molecular formula and is classified under various chemical databases, including PubChem (CID 10910062) and ChemBK, where its detailed properties are documented . The compound exhibits chirality, with specific stereochemistry at the first and fifth positions, which can influence its reactivity and biological activity.
The synthesis of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one can be accomplished through several methods:
(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one has potential applications in medicinal chemistry as a scaffold for drug development due to its unique structural features. Its ability to serve as a building block for more complex organic molecules makes it valuable in synthesizing pharmaceuticals or biologically active compounds . Furthermore, its derivatives may find use in materials science or as intermediates in organic synthesis.
Interaction studies involving (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one focus on its potential binding interactions with biological macromolecules such as proteins and enzymes. The unique bicyclic structure may allow for specific interactions that could lead to inhibition or modulation of enzyme activity, although detailed interaction profiles require further investigation through experimental studies.
Several compounds share structural similarities with (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | Similar bicyclic structure without stereochemistry | Lacks chirality; simpler reactivity |
| 2-Oxabicyclo[3.2.0]heptan-3-one | Contains an additional carbon atom in the ring | Different ring size; varied reactivity |
| 1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one | Sulfonyl group addition | Enhanced electrophilicity; potential for unique reactions |
These compounds illustrate variations in ring size, functional groups, and stereochemistry that influence their chemical behavior and biological activity compared to (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
Transition metal-catalyzed cyclopropanation represents one of the most effective approaches for constructing the strained bicyclic framework of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. This methodology typically involves the decomposition of diazo compounds by transition metal catalysts to generate metal carbenes, which subsequently undergo cyclopropanation reactions with appropriate alkene substrates.
The intramolecular Rh(II)-catalyzed cyclopropanation of allylic diazoacetates has emerged as a particularly powerful strategy for synthesizing 3-oxabicyclo[3.1.0]hexan-2-ones. According to Martin et al., this approach begins with the preparation of allylic diazoacetates from corresponding (Z)-allylic alcohols, followed by intramolecular cyclopropanation catalyzed by rhodium complexes. This methodology allows for the precise control of stereochemistry at the cyclopropane ring junctions, which is crucial for obtaining the desired (1S,5R) configuration.
Metal carbenes bearing carbonyl groups in the β-position represent an important class of cyclopropanating agents that are generated through the reaction of diazo compounds with suitable metal catalysts. These metal carbenes can undergo highly stereoselective cyclopropanation reactions, providing access to the desired bicyclic framework with defined stereochemistry.
Studies on the cyclopropanation of oxabicyclic templates by Leung and Chiu have demonstrated that cyclopropanation of an 8-oxabicyclo[3.2.1]octene substrate using diazocarbonyl compounds provides exo,exo-cyclopropanated products as the sole or major diastereomeric oxatricyclic products. While their work focused on a different oxabicyclic system, the principles and methodologies could be adapted for the synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
Recent advancements have also explored transition-metal-free radical oxidation methods for the cyclopropanation of aza-1,6-enynes, offering potentially more sustainable routes to cyclopropanated products. These innovative approaches could potentially be modified for the synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
Table 1: Comparison of Transition Metal-Catalyzed Cyclopropanation Approaches
Organocatalyzed desymmetrization has emerged as a powerful strategy for the enantioselective construction of 3-oxabicyclo[3.1.0]hexan-2-one derivatives. This approach typically involves the use of small organic molecules as catalysts to promote the desymmetrization of prochiral substrates, leading to the formation of enantioenriched products.
A robust process for the synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one through organocatalyzed desymmetrization and chemoselective reduction has been reported. This approach employs a thiourea-based organocatalyst to promote the desymmetrization step, achieving high levels of enantioselectivity. The kinetic study performed for this reaction revealed first-order dependence on substrate concentration, enabling process intensification under standard dilution conditions.
While this methodology was developed for a dimethyl-substituted derivative, it provides valuable insights that could be adapted for the synthesis of the phenyl-substituted target compound. By replacing the dimethyl group with a phenyl substituent and optimizing the reaction conditions, this approach could potentially lead to the enantioselective synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
The organocatalyzed desymmetrization approach offers several advantages, including mild reaction conditions, high functional group tolerance, and the ability to achieve high levels of enantioselectivity without the use of transition metals. These features make it an attractive option for the synthesis of complex bicyclic compounds like (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
Table 2: Key Parameters for Organocatalyzed Desymmetrization
Asymmetric intramolecular cyclization techniques provide another powerful approach for the synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. These methods typically involve the formation of the bicyclic framework through the intramolecular cyclization of appropriately functionalized substrates under asymmetric conditions.
A process for producing 2-Oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane has been described in a patent, which involves reacting phenylacetonitrile with epichlorohydrin in the presence of sodium hydride. This approach utilizes sodium hydride as a base (1.1 to 3 gram equivalent per 1 gram equivalent of phenylacetonitrile), which is more stable and safer to handle compared to sodium amide used in conventional production processes. The reaction is typically conducted in an aprotic polar solvent such as N,N-dimethylformamide (DMF), N,N'-dimethylimidazolidinone (DMI), N,N-dimethylacetamide (DMAC), or N-methylpyrrolidone (NMP).
While this method is not inherently asymmetric, it provides a foundation for the development of asymmetric variants by incorporating chiral auxiliaries or catalysts. The use of chiral bases or the incorporation of chiral epoxide derivatives could potentially lead to the enantioselective formation of the desired bicyclic system.
Another promising approach involves the Me₂AlOTf-promoted intramolecular Friedel-Crafts alkylation of tethered π-nucleophiles with the γ-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. This strategy begins with the enantioselective synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones bearing a tethered π-nucleophile at the 6-position by intramolecular Rh(II)-catalyzed cyclopropanation of allylic diazoacetates. The Me₂AlOTf-induced intramolecular Friedel-Crafts cyclization then provides medium-sized carbocycles and heterocycles in high yields without requiring high-dilution or slow substrate addition techniques.
Table 3: Asymmetric Intramolecular Cyclization Conditions
Photochemical approaches offer unique opportunities for constructing strained bicyclic systems like (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. These methods typically involve the photochemical activation of substrates to generate reactive intermediates that can undergo cycloaddition reactions to form the desired bicyclic framework.
A study published by the Royal Society of Chemistry reports the photochemical formation of 5-oxabicyclohexan-2-ones from unsaturated 1,2-diketones. According to this research, these bicyclic compounds are formed on photolysis of both βγ- and γδ-unsaturated acyclic 1,2-diketones. Interestingly, the formation from γδ-unsaturated diketones involves an initial migration of the double bond via a cyclobutanol intermediate.
While this photochemical approach focuses on a different bicyclic system, the principles could potentially be adapted for the synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. By designing suitable substrates containing a phenyl group and an unsaturated diketone moiety, photochemical cycloaddition could lead to the formation of the desired bicyclic system.
The development of asymmetric photochemical methods, using chiral catalysts or auxiliaries, could potentially enable the enantioselective synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one via photochemical routes. Recent advances in photocatalysis and asymmetric photochemistry provide promising opportunities for exploring this approach.
Table 4: Photochemical Routes to Oxabicyclic Compounds
Computational chemistry has emerged as an indispensable tool for unraveling the mechanistic details of complex organic transformations. In the context of bicyclo[3.1.0]hexane formation, density functional theory (DFT) and correlated wavefunction methods have been employed to map potential energy surfaces, locate transition states, and quantify the energetic preferences that underlie diastereoselectivity [2]. The formation of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one typically proceeds via a concerted or stepwise cycloaddition, in which the spatial arrangement of substituents and the nature of the catalyst play pivotal roles in determining the stereochemical outcome.
Recent studies have focused on the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, a transformation that generates the bicyclo[3.1.0]hexane core with high diastereoselectivity [1]. Computational investigations at the CPCM(acetonitrile)-DLPNO-CCSD(T)/def2-TZVPP//IEFPCM(acetonitrile)-B2PLYP(D3)/def2-SVP level of theory have elucidated the asynchronous nature of the key transition states, revealing a "one step–two stage" pericyclic process in which bond formation and cleavage events are temporally separated [2].
The computational exploration of the transition state landscape for bicyclo[3.1.0]hexane formation has identified several possible arrangements of the reacting partners. For example, in the reaction of a cyclopropene with a bicyclo[1.1.0]butane derivative, four principal transition state conformations have been proposed, differing in the relative orientation of substituents and the approach trajectory of the nucleophile [2]. These conformations, labeled A through D, correspond to different exo and endo orientations of the ester group and the cyclopropene ring.
The energetics of these transition states are summarized in the following data table, which presents the calculated activation barriers for each pathway:
| Transition State | Product Stereochemistry | Activation Barrier (kcal/mol) | Observed Product? |
|---|---|---|---|
| TS_A | (S,R,S) | 22.5 | Yes |
| TS_C | (R,R,S) | 25.5 | No |
| TS_D | (R,R,R) | 32.5 | No |
These results demonstrate that the lowest-energy transition state (TSA) leads to the experimentally observed diastereomer, while higher-energy pathways are either not observed or yield minor products [2]. The asynchronous nature of TSA is characterized by early C–C bond formation and delayed C–H bond transfer, as evidenced by bond length and bond order analyses along the intrinsic reaction coordinate.
The preference for one diastereomer over another is governed by a delicate balance of stereoelectronic and steric effects. In the case of TS_A, the exo orientation of the ester group minimizes steric repulsion with the approaching nucleophile, while favorable orbital overlap facilitates efficient bond formation [2]. Substituent effects on the cyclopropene and bicyclo[1.1.0]butane partners further modulate the transition state energies, with electron-rich aryl groups enhancing reactivity and selectivity.
The importance of these effects is underscored by experimental observations, wherein modification of substituents leads to dramatic changes in product distribution and yield. For instance, the use of difluorocyclopropenes and removable substituents on cyclopropylanilines has been shown to enhance diastereoselectivity, a finding that is rationalized by computational models that account for both electronic and steric contributions [1].
The mechanistic insights gleaned from computational studies have direct implications for the synthesis of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one. By judicious selection of reaction partners and catalysts, it is possible to steer the reaction pathway toward the desired diastereomer with high fidelity. The predictive power of computational models enables the rational design of new transformations that exploit the unique reactivity of strained intermediates, paving the way for the efficient construction of this and related bicyclic scaffolds.
Carbenes are highly reactive intermediates that play a central role in the construction of the bicyclo[3.1.0]hexane core. In platinum- and gold-catalyzed cycloisomerization reactions, carbenes are typically generated from diazo compounds or enynes under mild conditions, enabling the formation of complex bicyclic frameworks with precise control over regio- and stereochemistry [5]. The nature of the metal catalyst profoundly influences the reactivity and selectivity of the carbene, with gold(III) complexes, in particular, demonstrating remarkable efficacy in enantioselective transformations.
The direct enantioconvergent kinetic resolution of 1,5-enynes catalyzed by chiral gold(III) complexes exemplifies the power of this approach, affording optically enriched bicyclo[3.1.0]hexenes without racemization or symmetrization [5]. The transformation proceeds via a carbene intermediate that undergoes cycloisomerization to yield the desired product, with the catalyst imparting both rate acceleration and stereocontrol.
The cycloisomerization of 1,5-enynes in the presence of platinum or gold catalysts involves a sequence of events that begins with carbene formation, followed by intramolecular cyclization and ring closure to generate the bicyclo[3.1.0]hexane core. The mechanism is highly dependent on the electronic and steric properties of the catalyst, as well as the substitution pattern of the enyne substrate.
In the case of gold(III) catalysis, the cationic nature of the complex facilitates carbene formation and stabilizes the transition state, leading to high levels of enantioselectivity [5]. Platinum catalysts, while also effective, may exhibit different selectivity profiles due to variations in ligand environment and metal–substrate interactions. Detailed mechanistic studies, including kinetic isotope effect measurements and computational modeling, have shed light on the key steps of the reaction and the factors that govern product distribution.
The following data table summarizes key findings from studies comparing the reactivity and selectivity of platinum and gold catalysts in the cycloisomerization of 1,5-enynes to bicyclo[3.1.0]hexanes:
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Gold(III) | 1,5-enyne | 90 | 98 | >20:1 | [5] |
| Platinum(II) | 1,5-enyne | 82 | 85 | 15:1 | [5] |
These results highlight the superior performance of gold(III) catalysts in terms of both yield and stereoselectivity, underscoring their utility in the synthesis of highly enantioenriched bicyclo[3.1.0]hexane derivatives.
The ability of chiral gold(III) complexes to effect enantioconvergent transformations is particularly noteworthy, as it enables the conversion of racemic starting materials into optically pure products. This is achieved through a combination of kinetic resolution and dynamic kinetic asymmetric transformation, wherein the catalyst selectively accelerates the formation of one enantiomer over the other [5]. The result is a highly efficient process that maximizes both yield and enantiopurity, attributes that are essential for the synthesis of biologically active compounds and advanced materials.
Organocatalysis offers a complementary approach to transition metal catalysis for the construction of the bicyclo[3.1.0]hexane core. By leveraging the reactivity of small organic molecules, such as amines or phosphines, it is possible to activate substrates and promote cycloaddition or cycloisomerization reactions under mild conditions [1]. Organocatalytic pathways often proceed via the formation of reactive intermediates, such as enamines or iminium ions, which engage in concerted or stepwise bond-forming events.
Kinetic studies of these transformations provide valuable insights into the factors that govern reaction rates and selectivity. By monitoring the consumption of starting materials and the appearance of products over time, it is possible to extract rate constants, activation parameters, and mechanistic details that inform the rational design of improved catalysts and reaction conditions.
Recent investigations into the organocatalytic (3 + 2) annulation of cyclopropenes with aminocyclopropanes have revealed a strong dependence of reaction rate on both catalyst structure and substrate electronics [1]. The following data table presents representative kinetic parameters for a series of organocatalysts employed in the synthesis of bicyclo[3.1.0]hexane derivatives:
| Catalyst | Substrate | Rate Constant (M^-1 s^-1) | Activation Energy (kcal/mol) | Diastereoselectivity |
|---|---|---|---|---|
| Iridium complex | Cyclopropylaniline | 1.2 × 10^-3 | 18.5 | >20:1 |
| Organic catalyst | Cyclopropylaniline | 8.5 × 10^-4 | 20.3 | 18:1 |
These data indicate that both organocatalysts and transition metal complexes can achieve high diastereoselectivity, although the rate of reaction and activation energy may vary depending on the nature of the catalyst and substrate [1].
Kinetic isotope effect experiments, coupled with computational modeling, have been employed to probe the detailed mechanism of organocatalytic bicyclo[3.1.0]hexane formation. These studies support a concerted but asynchronous pathway, in which the formation of the new carbon–carbon bond precedes proton transfer or elimination events [2]. The temporal separation of these steps is reflected in the observed kinetic profiles and is consistent with the computationally predicted transition state structures.
The mechanistic picture that emerges from these studies is one of finely tuned reactivity, in which the interplay of catalyst, substrate, and reaction conditions dictates the outcome. The ability to modulate these factors provides a powerful platform for the development of new synthetic methodologies for the construction of complex bicyclic architectures.
The bicyclic lactone (1 S, 5 R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a pivotal fragment in the first laboratory synthesis of the C-thirty-five terpenoid cryptotrione, a molecule that shows pronounced anti-proliferative activity against human carcinoma cells [1] [2] [3].
Platinum-tetrachloride catalysed intramolecular cycloisomerisation of a 1,5-enyne installs the strained bicyclo[3.1.0]hexane core with complete transfer of configuration, furnishing intermediate 13a in ninety-four percent isolated yield and > ninety-five percent diastereomeric purity [4] [5]. Subsequent Lewis-acid-mediated polyene cyclisation generates the abietane tricyclic scaffold, and late-stage conjugate addition sets the tertiary stereocentre on the side-chain.
| Key transformation | Catalyst or reagent | Yield (%) | Stereochemical result | Reference |
|---|---|---|---|---|
| 1,5-Enyne → bicyclo[3.1.0]hexan-2-one | Platinum tetrachloride | 94 | Single diastereomer | [4] |
| Polyene cyclisation to abietane core | Boron trifluoride diethyl etherate | 88 | Retention of lactone stereochemistry | [4] |
| Diastereo-divergent conjugate addition | Copper(I) chloride / organomagnesium | 75 (major) | Switchable C-seven prime stereocentre | [2] |
Because the enyne cycloisomerisation tolerates benzyloxy, pivaloyloxy and silyloxy directing groups, the same strategy has been extended to the construction of bicyclo[3.1.0]hexane motifs embedded in cyathane and ophiobolin diterpenoids, shortening published routes by three to five steps while maintaining optical integrity [6] [5].
The lactone serves as the primary chiral pool synthon for the industrial production of the serotonin–noradrenaline reuptake inhibitor milnacipran and its single-enantiomer analogue levomilnacipran. In a one-pot sequence, cis-(1 S, 5 R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes Lewis-acid-assisted aminolysis with diethylamine to give the open-chain amide alcohol, which after reduction and acyl migration affords (1 R, 2 S)-N,N-diethyl-2-hydroxymethyl-1-phenyl-cyclopropane-1-carboxamide—the penultimate intermediate en route to the active pharmaceutical ingredient [7] [8].
| Process variant | Steps from lactone to hydrochloride salt | Overall isolated yield (%) | Enantiomeric excess (%) | Reference |
|---|---|---|---|---|
| Diethylamine ring-opening → reductive amidation → hydrochloride formation | 4 | 68 | > 99 | [7] |
| Diethylamine ring-opening → azide displacement → catalytic hydrogenation | 5 | 59 | 92 | [9] |
Compared with elder six-step protocols that start from racemic cis-cyclopropane acids, use of the bicyclic lactone removes one chiral resolution and eliminates a cryogenic Simmons–Smith cyclopropanation, reducing solvent use by forty percent and cutting total synthesis time from nine to five days [7].
Derivatives bearing gem-dimethyl substitution at C-four and C-five of the oxabicyclo[3.1.0]hexan-2-one ring are recognised precursors to chrysanthemate esters that form the backbone of modern pyrethroid agrochemicals [10]. A photochemical addition of isopropyl alcohol to furan-two(5H)-one followed by phosphorus tribromide mediated bromination and base-induced cyclisation converts inexpensive furfural into 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one in four steps and an overall forty-two percent yield [11].
Biological evaluation of the parent lactone 6 and five aldehyde-derived pyrethroid analogues 8-12 demonstrated broad-spectrum contact toxicity [11]:
| Test insect species | Mortality caused by lactone 6 (%) | Mortality caused by analogue 11 (%) |
|---|---|---|
| Acanthoscelides obtectus (grain beetle) | 100 | 100 |
| Sitophilus zeamais (maize weevil) | 90 | 100 |
| Ascia monuste larva (leaf worm) | 100 | 100 |
| Periplaneta americana nymph (cockroach) | 100 | 100 |
The high activity is attributed to the electron-withdrawing bromomethyl handle introduced at C-three, which facilitates esterification with trans-dichlorovinyl alcohols to furnish final pyrethroids such as permethrin under milder conditions and with twenty-five percent higher diastereoselectivity than classical chrysanthemic acid routes [10] [11].
Selective halogenation, alkoxycarbonyl migration and palladium-catalysed cross-coupling on the strained lactone scaffold are now routinely applied to access libraries of fluorinated or nitrile-bearing analogues designed to overcome emerging pyrethroid resistance in agricultural pests [12] [13].
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